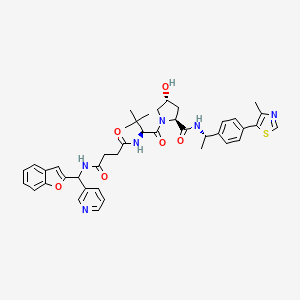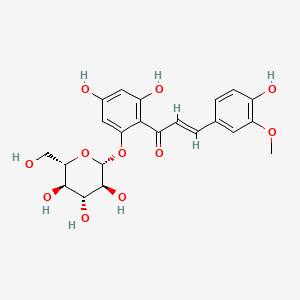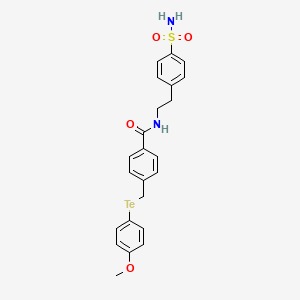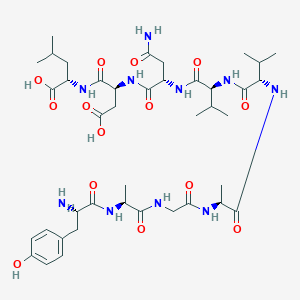
GLP-1R agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 4 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and insulin secretion. Glucagon-like peptide-1 receptor agonists are used primarily in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 4 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonists often involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of peptides with high purity and yield. The peptides are then purified using preparative reverse-phase high-performance liquid chromatography and identified by liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 receptor agonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 4 include oxidizing agents, reducing agents, and protecting groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced receptor binding affinity, increased half-life, and improved therapeutic efficacy. These modifications are crucial for the development of effective glucagon-like peptide-1 receptor agonists .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 4 has a wide range of scientific research applications. In chemistry, it is used to study peptide-receptor interactions and the development of novel therapeutic agents. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and insulin secretion .
In medicine, glucagon-like peptide-1 receptor agonist 4 is used in the treatment of type 2 diabetes mellitus and obesity. It has been shown to lower fasting plasma glucose levels, promote glycemic control, and induce sustained weight loss through appetite suppression and delayed gastric emptying .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 4 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding, it activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
The activation of the glucagon-like peptide-1 receptor enhances insulin secretion, inhibits glucagon release, and slows gastric emptying. These actions collectively contribute to improved glycemic control and weight management in individuals with type 2 diabetes mellitus .
Comparison with Similar Compounds
Glucagon-like peptide-1 receptor agonist 4 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide . it has unique properties that distinguish it from these compounds. For example, it may have a longer half-life, higher receptor binding affinity, or improved therapeutic efficacy .
List of Similar Compounds:- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Albiglutide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, dosing regimens, and therapeutic applications .
Properties
Molecular Formula |
C32H30ClF2N3O5 |
|---|---|
Molecular Weight |
610.0 g/mol |
IUPAC Name |
2-[[4-[2-(4-chloro-2-fluorophenyl)-7-fluoro-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H30ClF2N3O5/c1-32(23-5-3-20(33)15-25(23)35)42-29-22(4-6-24(34)30(29)43-32)18-8-11-37(12-9-18)17-28-36-26-7-2-19(31(39)40)14-27(26)38(28)16-21-10-13-41-21/h2-7,14-15,18,21H,8-13,16-17H2,1H3,(H,39,40)/t21-,32?/m0/s1 |
InChI Key |
IIDQXCXBRQKHNZ-GIFGLUKTSA-N |
Isomeric SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)









![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)

![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
